1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene
Description
Properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-4-2-5(9)7(3-6(4)10)13-8(11)12/h2-3,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHQYNHCGLCBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route
This method begins with 2-hydroxy-4-fluoro-5-methylbenzene as the starting material. The hydroxyl group at position 2 is replaced with a difluoromethoxy group via nucleophilic substitution, followed by bromination at position 1.
Bromination
Reagents : Bromine (Br), iron(III) bromide (FeBr), dichloromethane (DCM).
Conditions :
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Temperature: 0–5°C (slow addition), then 25°C
-
Duration: 4–6 hours
Mechanism :
Electrophilic aromatic substitution is directed by the electron-withdrawing difluoromethoxy group, favoring bromination at position 1.
Yield : 85–90%.
Directed Bromination Using Nitro Intermediates
Synthetic Route
This approach leverages nitro groups as directing and protecting groups.
Nitration and Bromination
Starting Material : 4-fluoro-5-methylbenzene.
Nitration :
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Reagents : Fuming HNO, concentrated HSO.
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Conditions : 5–10°C, 2 hours.
Bromination :
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Reagents : N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), CCl.
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Conditions : Reflux at 80°C for 8 hours.
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Regioselectivity : The nitro group directs bromination to position 1.
Yield : 75–80%.
Nitro Reduction and Difluoromethoxy Substitution
Nitro Reduction :
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Reagents : H/Pd-C, ethanol.
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Conditions : 25°C, 12 hours.
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Product : 1-bromo-2-amino-4-fluoro-5-methylbenzene.
Diazoization and Substitution :
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Reagents : NaNO, HSO, ClCFOK.
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Conditions : 0–5°C, 2 hours.
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Product : 1-bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene.
Overall Yield : 50–55%.
Industrial-Scale Halogenation and Coupling
Continuous-Flow Bromination
Reactor Design : Tubular reactor with FeBr-coated packing.
Conditions :
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Temperature: 120°C
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Pressure: 3 bar
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Residence Time: 30 minutes
Advantages : -
95% conversion of 2-(difluoromethoxy)-4-fluoro-5-methylbenzene.
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Minimal byproducts (e.g., dibrominated compounds <5%).
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 60–65% | 50–55% | 75–80% |
| Purity | >98% | 95–97% | >99% |
| Scalability | Moderate | Low | High |
| Byproducts | <5% | 10–15% | <3% |
| Cost Efficiency | $$ | $$$ | $ |
Key Findings :
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Method 1 is optimal for small-scale synthesis due to straightforward steps.
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Method 3 excels in industrial settings, offering high yield and minimal waste.
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Nitro intermediates in Method 2 introduce complexity but ensure precise regioselectivity.
Reaction Optimization Strategies
Temperature Control in Bromination
Lower temperatures (0–5°C) reduce polybromination. For example, increasing the temperature to 25°C raises dibrominated byproducts from 5% to 20%.
Solvent Effects
Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics by stabilizing transition states. Nonpolar solvents (e.g., CCl) improve bromination selectivity.
Catalyst Screening
-
FeBr : 85% yield (standard).
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AlBr : 78% yield with higher cost.
Industrial Production Considerations
Waste Management
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HBr Neutralization : Treated with NaOH to form NaBr (recyclable).
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Solvent Recovery : DMF is distilled and reused (95% recovery rate).
Chemical Reactions Analysis
1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base and a suitable solvent.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding hydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. Its fluorinated groups enhance its binding affinity and selectivity towards biological targets.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound’s ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity and binding affinity towards enzymes and receptors. The difluoromethoxy group contributes to the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The compound’s effects are mediated through the modulation of signaling pathways and inhibition of key enzymes involved in disease processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
a) 1-Bromo-4-(difluoromethoxy)benzene
- Structure : Bromine at position 1, difluoromethoxy at position 3.
- Reactivity : Exhibits high efficiency in Pd-catalyzed direct arylations with heteroarenes (e.g., 77% yield with benzothiophene) due to favorable electronic effects from the para-substituted difluoromethoxy group .
- Applications : Used in synthesizing C2-arylated benzothiophenes for material science and drug discovery.
b) 2-Bromo-4-fluoro-1-methoxybenzene (CAS 2040-89-3)
- Structure : Bromine at position 2, methoxy at position 1, fluorine at position 4.
- Reactivity : The methoxy group (electron-donating) contrasts with the electron-withdrawing difluoromethoxy group, reducing electrophilicity at the bromine site. This limits its utility in Suzuki-Miyaura couplings compared to difluoromethoxy analogs .
- Applications : Primarily employed in agrochemical intermediates.
c) 1-Bromo-2-(trifluoromethoxy)-4-fluorobenzene
- Structure : Trifluoromethoxy replaces difluoromethoxy at position 2.
- Reactivity : The stronger electron-withdrawing effect of trifluoromethoxy enhances oxidative stability but may reduce nucleophilic substitution rates due to increased steric hindrance .
- Applications : Valued in fluorinated liquid crystals and high-performance polymers.
Steric and Lipophilic Effects
a) 1-Bromo-2-(difluoromethoxy)-4-methoxybenzene (CAS 1261552-32-2)
- Structure : Methoxy at position 4 instead of fluorine and methyl.
- Lipophilicity : LogP increases compared to the target compound due to the methoxy group, enhancing membrane permeability in drug candidates .
- Synthetic Utility : Less reactive in electrophilic substitutions due to decreased electron deficiency at the aromatic ring.
b) 1-Bromo-4-fluoro-2-methylbenzene (CAS 452-63-1)
Reactivity in Cross-Coupling Reactions
Pd-catalyzed arylations with 1-bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene demonstrate superior regioselectivity and yield (79–93%) compared to analogs like 1-bromo-4-(difluoromethoxy)benzene (77%) due to the methyl group’s stabilizing effect on transition states. However, steric hindrance from the 5-methyl group may slightly reduce yields in bulky heteroarene couplings .
Data Table: Key Properties and Reactivity
Biological Activity
1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene is a halogenated aromatic compound with potential biological activities that merit detailed exploration. This compound's unique structure, which includes a bromine atom, difluoromethoxy group, and a methyl substituent, suggests various interactions with biological systems that could lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHBrFO. Its structural characteristics include:
- Bromine Atom : Known for its ability to engage in electrophilic substitution reactions.
- Difluoromethoxy Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
- Fluoro Group : Contributes to the overall reactivity and stability of the molecule.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of halogen atoms allows for potential interactions with enzyme active sites, possibly inhibiting their function. Studies suggest that similar compounds can inhibit enzymes involved in critical biochemical pathways.
- Receptor Binding : The difluoromethoxy group may facilitate binding to specific receptors, influencing cellular signaling pathways. This property is crucial for drug design, particularly in targeting cancer and inflammatory diseases .
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies on fluorinated derivatives have shown enhanced cytotoxicity against various cancer cell lines, including prostate and colon cancer cells. The IC values for these compounds often fall within the low micromolar range, indicating potent activity .
Antimicrobial Properties
Similar compounds have also demonstrated antimicrobial activity. For example, studies have shown that fluorinated aromatic compounds can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-Bromo-3-fluoro-4-methylbenzene | CHBrF | Lacks difluoromethoxy group; lower reactivity |
| 1-Bromo-2-fluoro-3-nitrobenzene | CHBrFN | Contains nitro group; different biological profile |
| 1-Bromo-4-fluoro-5-methylbenzene | CHBrF | Similar structure but without difluoromethoxy group |
The presence of both difluoromethoxy and fluoro groups in this compound enhances its reactivity compared to these similar compounds, making it a valuable candidate for further research.
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety of this compound in animal models.
- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
- Synthesis of Derivatives : Exploring modifications to enhance potency or selectivity toward specific biological targets.
Q & A
Q. What are the recommended multi-step synthesis strategies for 1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene?
A plausible route involves bromination of 2-(difluoromethoxy)-4-fluoro-5-methylbenzene using bromine or N-bromosuccinimide (NBS) in inert solvents like dichloromethane. Optimization of bromination conditions (e.g., catalyst choice, temperature) is critical to minimize polybromination byproducts. Post-reaction purification via column chromatography or recrystallization ensures high yield and purity .
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
- NMR Spectroscopy : Analyze , , and NMR spectra to verify substituent positions. The difluoromethoxy group () shows distinct splitting patterns.
- X-ray Crystallography : Use programs like SHELXL for refinement to resolve ambiguities in substituent positioning .
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. What are the common substitution reactions involving the bromine atom in this compound?
The bromine substituent undergoes nucleophilic aromatic substitution (NAS) with amines, thiols, or alkoxides under catalytic conditions (e.g., CuI for Ullmann coupling). For Suzuki-Miyaura cross-coupling, palladium catalysts (e.g., Pd(PPh)) enable aryl-aryl bond formation. Solvent choice (e.g., DMF, THF) and temperature (80–120°C) influence reaction efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?
- Case Study : Discrepancies in NMR signals may arise from dynamic effects or impurities. Use variable-temperature NMR to distinguish conformational exchange from impurities.
- Complementary Techniques : Pair crystallography (to resolve spatial arrangements) with DFT calculations (to predict spectroscopic profiles) .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with enzymes like β-secretase (BACE1), leveraging the difluoromethoxy group’s lipophilicity for hydrophobic pocket interactions.
- MD Simulations : Assess stability of ligand-target complexes in explicit solvent models (e.g., TIP3P water) over 100+ ns trajectories .
Q. How can reaction conditions be optimized for regioselective functionalization?
- Catalyst Screening : Test Pd-, Cu-, or Ni-based catalysts in cross-coupling reactions to favor mono-substitution.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may enhance NAS reactivity.
- In Situ Monitoring : Use HPLC or GC-MS to track intermediate formation and adjust reaction parameters dynamically .
Q. What challenges arise in purifying this compound after synthesis, and how can they be addressed?
Q. How does the compound’s substitution pattern influence its metabolic stability in medicinal chemistry studies?
The difluoromethoxy group reduces oxidative metabolism by cytochrome P450 enzymes, while the methyl group enhances lipophilicity. Comparative studies with analogs (e.g., 1-Bromo-2-methoxy derivatives) show a 2–3-fold increase in plasma half-life due to fluorine’s electron-withdrawing effects .
Comparative and Mechanistic Studies
Q. How does this compound compare to analogs like 1-Bromo-4-(trifluoromethyl)benzene in reactivity?
Q. What experimental approaches can validate the compound’s role as a photoaffinity label?
- Photolysis Studies : Irradiate at 365 nm in the presence of target proteins (e.g., kinases) and analyze covalent adducts via SDS-PAGE or LC-MS/MS.
- Control Experiments : Use non-UV-reactive analogs to confirm specificity of binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
